n-(1-(1h-Imidazol-1-yl)propan-2-yl)-5-bromothiophene-3-carboxamide
Description
n-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromothiophene-3-carboxamide is a synthetic organic compound featuring a thiophene ring substituted with a bromine atom at position 5 and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a propan-2-yl moiety bearing a 1H-imidazole substituent.
The compound’s synthesis likely involves coupling a 5-bromothiophene-3-carboxylic acid derivative with a propan-2-yl-imidazole amine, followed by purification via crystallization or chromatography. Structural confirmation would employ spectroscopic techniques (NMR, IR) and X-ray crystallography, as seen in analogous studies .
Properties
Molecular Formula |
C11H12BrN3OS |
|---|---|
Molecular Weight |
314.20 g/mol |
IUPAC Name |
5-bromo-N-(1-imidazol-1-ylpropan-2-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C11H12BrN3OS/c1-8(5-15-3-2-13-7-15)14-11(16)9-4-10(12)17-6-9/h2-4,6-8H,5H2,1H3,(H,14,16) |
InChI Key |
YMIXZUNMSGCYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)NC(=O)C2=CSC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(1h-Imidazol-1-yl)propan-2-yl)-5-bromothiophene-3-carboxamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Bromination of Thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling Reaction: The imidazole derivative and brominated thiophene are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using reagents such as sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to the presence of both imidazole and thiophene rings.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology and Medicine:
Antimicrobial Agents: Imidazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.
Drug Development: The compound can be investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
Electronics: The compound’s unique electronic properties can be utilized in the development of organic semiconductors and other electronic devices.
Mechanism of Action
The mechanism of action of n-(1-(1h-Imidazol-1-yl)propan-2-yl)-5-bromothiophene-3-carboxamide would depend on its specific application. In biological systems, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. The imidazole ring can act as a proton donor or acceptor, while the thiophene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Substituent Variations in Benzamide Derivatives ()
Compounds 5–8 in share a benzamide core but differ in alkoxy substituents on the phenyl ring (Table 1). These analogs highlight how substituent modifications influence physicochemical properties:
| Compound ID | Substituent on Phenyl Ring | Molecular Formula (Base) | Key Features |
|---|---|---|---|
| 5 | 4-Methoxy | C20H23N3O4 | Enhanced lipophilicity due to methoxy group |
| 6 | 4-Ethoxy | C21H25N3O4 | Increased alkyl chain length may improve membrane permeability |
| 7 | 4-Propoxy | C22H27N3O4 | Propoxy group introduces steric bulk, potentially affecting binding |
| 8 | 4-Isopropoxy | C22H27N3O4 | Branched alkoxy group may alter metabolic stability |
Comparison with Target Compound: The target compound replaces the benzamide core with a bromothiophene-carboxamide system. Bromine’s electronegativity and larger atomic radius compared to alkoxy groups could enhance halogen bonding interactions in biological targets.
Imidazole-Containing Analogs ()
The compound (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (4) shares the imidazole moiety but incorporates a benzodioxol group and a hydrazinecarboxamide linker. Key distinctions include:
- Aromatic System : Benzodioxol vs. bromothiophene. Benzodioxol’s electron-rich nature may enhance interactions with receptors requiring oxygen-based hydrogen bonding.
- Linker Chemistry : Hydrazinecarboxamide in compound 4 vs. a direct carboxamide in the target compound. Hydrazine linkers can influence conformational flexibility and redox stability.
- Stereochemistry : The (E)-configuration of compound 4’s imine group was confirmed via X-ray crystallography , suggesting similar analytical methods would apply to the target compound.
Amide Derivatives in Formoterol Intermediates ()
For example, N-(2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl)acetamide fumarate includes a hydroxy-phenyl-acetamide structure. The target compound’s bromothiophene-carboxamide system offers greater aromatic diversity, which could translate to distinct electronic properties and target selectivity.
Methodological Insights from Structural Studies
The use of SHELX software () for small-molecule crystallography is critical for resolving structures like the target compound. For example, compound 4’s configuration was confirmed via single-crystal X-ray analysis , a method applicable to the target compound’s stereochemical characterization. SHELXL’s refinement capabilities ensure precise atomic coordinate determination, which is vital for structure-activity relationship (SAR) studies .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromothiophene-3-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step protocols, starting with the functionalization of the thiophene ring followed by coupling with imidazole derivatives. Key steps include:
- Bromination : Introduce the bromo group at the 5-position of thiophene using N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion to avoid side reactions).
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the bromothiophene carboxylate with the imidazole-containing amine .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd for cross-coupling), and temperature to maximize yield. For example, highlights the use of DFT calculations to predict intermediate stability, aiding in condition selection .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify imidazole-thiophene connectivity and bromine substitution patterns.
- X-ray Crystallography : Essential for resolving stereochemistry and confirming the (E)-configuration of imine groups, as demonstrated in for a structurally analogous compound .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic distribution of bromine .
Advanced: How can Density Functional Theory (DFT) and Hirshfeld Surface Analysis elucidate electronic properties and intermolecular interactions?
Answer:
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. used Gaussian 09 with B3LYP/6-311++G(d,p) to correlate antifungal activity with electron-donating groups .
- Hirshfeld Analysis : Quantify non-covalent interactions (e.g., C–H···π, halogen bonds) using CrystalExplorer. applied this to explain crystal packing and stability .
Advanced: What methodologies are employed in molecular docking to evaluate this compound’s potential as a biological inhibitor?
Answer:
- Target Selection : Prioritize receptors like fungal CYP51 (for antifungal activity) or kinases (e.g., ’s uPAR inhibitors).
- Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. docked the compound into CYP51’s active site, validating results with in vitro antifungal assays .
- Validation : Compare binding scores (ΔG) with known inhibitors and correlate with experimental IC₅₀ values.
Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Re-evaluate Force Fields : Adjust parameters in docking software to better reflect experimental conditions (e.g., solvation effects).
- Meta-Analysis : Cross-reference multiple computational models (e.g., DFT, MD simulations) with dose-response curves. resolved discrepancies by integrating molecular dynamics (MD) to account for protein flexibility .
- Experimental Controls : Include positive/negative controls in bioassays to rule out assay-specific artifacts.
Basic: What considerations are vital when designing assays to assess antifungal/antimicrobial activity?
Answer:
- Strain Selection : Use clinically relevant strains (e.g., Candida albicans for antifungal studies) and standardize inoculum size (e.g., 1×10⁵ CFU/mL).
- Dose Range : Test concentrations spanning 0.1–100 µg/mL, with amphotericin B or fluconazole as positive controls.
- Endpoint Metrics : Measure MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) using broth microdilution .
Advanced: What strategies differentiate regioisomers during structural elucidation?
Answer:
- 2D NMR : Use NOESY or COSY to identify spatial proximity of protons, distinguishing regioisomeric substitution patterns.
- X-ray Diffraction : Resolve atomic positions unambiguously. differentiated regioisomers via single-crystal analysis .
- Chromatography : Optimize HPLC conditions (e.g., C18 column, acetonitrile/water gradient) to separate isomers based on polarity.
Advanced: How should environmental fate studies be designed to assess stability and degradation pathways?
Answer:
- Hydrolysis Studies : Incubate the compound at varying pH (3–9) and temperatures (25–50°C), analyzing degradation products via LC-MS.
- Photolysis : Expose to UV light (254 nm) to simulate sunlight-driven degradation.
- Ecotoxicology : Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity. ’s INCHEMBIOL project provides a framework for long-term environmental monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
